N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine
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Overview
Description
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-ethoxyaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N(1),N(2)-Bis(4-ethoxyphenyl)-1,2-hydrazinedicarbothioamide
- N,N’-Bis(4-ethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine
Uniqueness
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine is unique due to its specific structural features, such as the presence of ethoxyphenyl groups and the thiadiazole ring
Properties
CAS No. |
110605-15-7 |
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Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N,4-bis(4-ethoxyphenyl)-5-imino-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-3-23-15-9-5-13(6-10-15)20-18-21-25-17(19)22(18)14-7-11-16(12-8-14)24-4-2/h5-12,19H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
WOISKAZMSXCHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NSC(=N)N2C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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